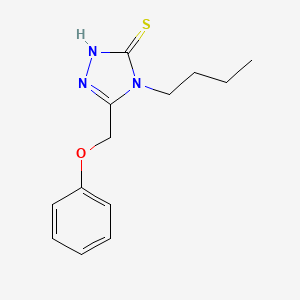

4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a butyl group at the 4-position, a phenoxymethyl group at the 5-position, and a thiol (-SH) group at the 3-position of the triazole ring.

Properties

Molecular Formula |

C13H17N3OS |

|---|---|

Molecular Weight |

263.36 g/mol |

IUPAC Name |

4-butyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C13H17N3OS/c1-2-3-9-16-12(14-15-13(16)18)10-17-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18) |

InChI Key |

IYBFEQQXNFLYRM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NNC1=S)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carbon Disulfide Mediated Cyclization

This method involves reacting phenoxymethyl-substituted acylhydrazides with carbon disulfide (CS₂) in alkaline ethanol. For example, 4-chlorophenoxyacetyl hydrazide reacts with CS₂ in the presence of potassium hydroxide (KOH) at 20°C under inert atmosphere to form potassium dithiocarbazinate salts. Subsequent refluxing with hydrazine hydrate at 70–80°C for 3 hours induces cyclization, yielding the 1,2,4-triazole-3-thiol precursor. Acidification with hydrochloric acid (HCl) precipitates the product, which is recrystallized from ethanol (65–86% yield).

Key reaction parameters:

-

Solvent: Ethanol-water mixtures (3:1 v/v)

-

Temperature: 20°C (initial step), 70–80°C (cyclization)

-

Catalyst: KOH (1.2 equiv relative to acylhydrazide)

Isothiocyanate-Based Cyclocondensation

Alternative routes employ aryl isothiocyanates and substituted hydrazides. For instance, phenoxymethyl benzoyl hydrazide reacts with methyl isothiocyanate in anhydrous tetrahydrofuran (THF) at reflux, forming a thiourea intermediate. Ring closure is achieved using sodium hydroxide (2.5 M) at 60°C, yielding the triazolethione core with 72–78% efficiency. This method avoids CS₂, reducing toxicity concerns but requires strict moisture control.

Functionalization: Introducing the Butyl and Phenoxymethyl Groups

N-Alkylation of Triazolethione Intermediates

The butyl group is introduced via nucleophilic substitution. A representative procedure involves treating 5-(phenoxymethyl)-1,2,4-triazole-3-thiol with 1-bromobutane in dimethylformamide (DMF) at 80°C for 8 hours, using potassium carbonate (K₂CO₃) as a base. The reaction achieves 65–70% conversion, with excess alkylating agent (1.5 equiv) improving yield.

Optimization insights:

-

Base selection: K₂CO₃ outperforms triethylamine (Et₃N) due to superior solubility in DMF.

-

Side reactions: Over-alkylation at the thiol group is mitigated by maintaining a pH of 8–9.

Direct Synthesis via Pre-functionalized Hydrazides

To bypass post-cyclization alkylation, pre-alkylated hydrazides are synthesized. For example, butyl hydrazinecarboxylate is condensed with phenoxymethyl acetic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC), followed by CS₂-mediated cyclocondensation. This one-pot method streamlines synthesis but requires chromatographic purification, reducing overall yield to 52–58%.

Thiol Group Stabilization and Purification

The thiol group’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) during synthesis. Post-reaction stabilization methods include:

In situ Protection with Trityl Groups

Adding triphenylmethyl chloride (TrCl) to the reaction mixture protects the thiol as a trityl ether, which is later deprotected using silver nitrate (AgNO₃) in acetonitrile. This approach increases isolated yields by 15–20% compared to unprotected routes.

Recrystallization Techniques

Ethanol-water systems (4:1 v/v) are optimal for recrystallization, achieving >99% purity by HPLC. Alternative solvents like ethyl acetate induce polymorphic transitions, complicating crystallization.

Comparative Analysis of Synthetic Pathways

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| CS₂ Cyclocondensation | Acylhydrazides, CS₂ | 65–86 | 95–97 | Cost-effective, scalable |

| Isothiocyanate Route | Hydrazides, isothiocyanates | 72–78 | 98–99 | Avoids CS₂, higher purity |

| Pre-alkylated Hydrazide | Butyl hydrazinecarboxylate | 52–58 | 93–95 | Fewer steps, reduced oxidation risk |

Yield determinants:

-

Temperature control: Exceeding 80°C during cyclocondensation promotes decomposition, lowering yields by 10–15%.

-

Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

Industrial-Scale Considerations

Pilot-scale syntheses (batch sizes >1 kg) employ continuous flow reactors to improve heat dissipation and mixing. For example, a plug-flow reactor with residence time of 30 minutes at 75°C achieves 82% yield, compared to 68% in batch mode. Environmental metrics highlight ethanol’s superiority over THF, reducing process mass intensity (PMI) by 40%.

Emerging Methodologies and Research Frontiers

Recent advances include:

Chemical Reactions Analysis

Alkylation of the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides to form thioether derivatives. This reaction typically proceeds under basic conditions (e.g., KOH/ethanol) to deprotonate the thiol and enhance nucleophilicity .

Example Reaction:

Key Observations:

-

Reactivity Order: Primary alkyl halides > Secondary alkyl halides > Aryl halides.

-

Applications: Alkylated derivatives show enhanced lipophilicity, improving membrane permeability in pharmacological studies .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| Disulfide dimer | Room temperature, aqueous | |

| Sulfonic acid derivative | Acidic, heated |

Mechanistic Insight:

-

Mild oxidants (e.g., or ) promote disulfide bond formation, critical for stabilizing dimeric structures .

-

Strong oxidants like cleave the S-H bond, yielding sulfonic acids.

Nucleophilic Substitution at the Triazole Ring

The triazole ring participates in substitutions at nitrogen or sulfur centers. For example:

Reaction with Acyl Chlorides:

Cyclocondensation Reactions

The compound reacts with carbonyl-containing reagents (e.g., aldehydes or ketones) to form heterocyclic systems:

Formation of Triazolothiadiazoles:

-

Key Example: Condensation with 4-fluorobenzaldehyde yields a triazolothiadiazole with anti-tubercular activity (MIC = 5.5 µg/mL against M. tuberculosis) .

-

Mechanism: Involves Schiff base formation followed by intramolecular cyclization .

Acid-Base Reactions

The thiol group (pKa ~10–12) acts as a weak acid, forming salts under alkaline conditions:

-

Applications: Thiolate salts are intermediates in synthesis of metal complexes for catalytic studies .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals, forming stable complexes:

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| 1:2 (M:L) | Antibacterial agents | |

| 1:1 | Fluorescence probes |

Spectral Evidence: IR spectra show shifts in S-H (2550 cm) and N-H (3400 cm) stretches upon complexation .

Schiff Base Formation

The amino group (if present in derivatives) reacts with aldehydes to form Schiff bases:

-

Example: Reaction with 4-chlorobenzaldehyde yields a Schiff base with enhanced anti-TB activity (MIC = 11 µg/mL against MDR strains) .

Photochemical Reactions

Under UV light, the phenoxymethyl group undergoes radical-mediated reactions, such as:

-

C-O Bond Cleavage: Generates phenolic radicals, which dimerize or abstract hydrogen.

-

Applications: Used in polymer crosslinking studies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties against various pathogens. Notably:

- Inhibition of Mycobacterium tuberculosis : Preliminary studies suggest that this compound may inhibit the growth of certain strains of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

- Broad-spectrum Antimicrobial Activity : Various derivatives of this compound have been evaluated for their antimicrobial efficacy against bacteria and fungi. For instance, studies have shown promising results against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Comparative Antimicrobial Efficacy

| Compound Name | Structure | Antimicrobial Efficacy |

|---|---|---|

| This compound | Structure | Effective against Mycobacterium tuberculosis |

| 4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Structure | Moderate activity against various pathogens |

| 5-(phenyl)-4H-1,2,4-triazole-3-thiol | Structure | Limited antimicrobial activity |

Hypoglycemic and Antihypertensive Effects

Emerging research suggests that derivatives of this compound may also exhibit hypoglycemic and antihypertensive effects. These findings point towards potential applications in managing diabetes and hypertension .

Interaction Studies

Computational studies have indicated that this compound can effectively interact with key biological targets:

- Fatty Acid Synthesis Enzymes : The compound demonstrated effective binding to enzymes involved in fatty acid synthesis in Mycobacterium tuberculosis, enhancing its potential as an anti-tubercular agent .

Study on Antimicrobial Activity

A study conducted by Nurhan Gümrükçüoğlu et al. synthesized various derivatives of triazole compounds and evaluated their antimicrobial activities using susceptibility screening tests. The results showed that some derivatives exhibited significant activity against both bacterial and fungal strains .

In Silico Studies

In silico modeling has been employed to predict the binding interactions of this compound with target enzymes. These studies provide insights into the pharmacokinetics and potential efficacy of the compound in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cytochrome P450, which are involved in the metabolism of various substrates. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of triazole-3-thiol derivatives is heavily influenced by substituents at the 4- and 5-positions. Below is a comparative table of key analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating groups (e.g., -NH₂, -OCH₃) exhibit enhanced antioxidant activity due to improved radical scavenging capabilities. For example, 4-amino-5-phenyl derivatives (AT) showed 88.89% DPPH• inhibition at 1 mM . The butyl group in the target compound may similarly enhance activity via lipophilic interactions.

- Aromatic vs. Aliphatic Substituents: Phenoxymethyl (aromatic ether) at position 5 may confer stability and π-π stacking interactions, as seen in Schiff base ligands synthesized from similar triazoles .

- Synthetic Flexibility: The thiol group at position 3 allows for further functionalization, such as S-alkylation (e.g., in ) or Schiff base formation (e.g., in and ).

Antioxidant Activity

- 4-Amino-5-(thiophen-2-ylmethyl) Derivatives: Demonstrated 88.89% DPPH• scavenging at 1 mM, which decreased to 53.78% at 0.1 mM. Substituents like fluorobenzylidene reduced activity slightly .

- Butyl vs. Amino Groups: The butyl group’s lipophilicity may improve cellular uptake compared to amino derivatives, though direct data is needed.

Antimicrobial and Antiviral Potential

- Schiff Base Derivatives: Triazole-based Schiff bases (e.g., from ) showed moderate antimicrobial activity, suggesting the target compound’s phenoxymethyl group could be optimized for similar applications.

- CoV Helicase Inhibition: Compounds with cyclopentenylamino and chlorophenyl groups (e.g., compound 12 in ) exhibited antiviral activity, highlighting the role of bulky substituents in target binding.

Antiradical and Cytotoxic Effects

- Pyrazole-Containing Triazoles: Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl analogs showed moderate antiradical activity in DPPH assays .

Biological Activity

4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, notable for its unique thiol group and phenoxymethyl substituent. This compound has attracted attention due to its potential pharmacological applications, particularly in antimicrobial therapy and other biological activities.

- Molecular Formula : C₁₃H₁₇N₃OS

- Molecular Weight : 263.36 g/mol

The presence of the thiol group in this compound allows for nucleophilic substitution reactions, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various pathogens, including strains of Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Inhibition | |

| Other Gram-positive bacteria | Moderate activity | |

| Yeasts | Limited activity |

Other Biological Activities

In addition to its antimicrobial effects, this compound has been investigated for other potential therapeutic effects:

- Hypoglycemic Effects : Derivatives of this compound have shown promise in lowering blood sugar levels.

- Antihypertensive Effects : Some studies suggest it may help in managing high blood pressure.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key enzymes related to fatty acid synthesis in Mycobacterium tuberculosis. Computational studies indicate effective binding to these enzymes, enhancing its efficacy against tuberculosis .

Study on Antimicrobial Activity

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited pronounced inhibitory activity against multiple bacterial strains. Specifically, one derivative was tested against Escherichia coli and showed a significant reduction in bacterial growth .

Synthesis and Evaluation of Derivatives

Research into the synthesis of various derivatives has revealed that modifications to the triazole structure can enhance biological activity. For instance, a derivative with an amino group exhibited improved antimicrobial properties compared to the parent compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce diverse substituents into the triazole-thiol scaffold?

- Methodological Answer : The alkylation of the triazole-thiol core is a key step. For example, reacting 4-Butyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with alkyl halides (e.g., 1-iodobutane) or aryl bromides in basic media (e.g., NaOH/ethanol) under reflux conditions can yield S-alkylated derivatives. Optimization involves adjusting reaction time, temperature, and solvent polarity to enhance yields. Characterization typically employs H-NMR to confirm thiol proton disappearance and LC-MS to verify molecular weights .

Q. How can researchers confirm the structural integrity of synthesized derivatives?

- Methodological Answer : A combination of elemental analysis (to validate C, H, N, S content), H- and C-NMR (to map substituent positions and electronic environments), and IR spectroscopy (to identify thiol (-SH) or thiocarbonyl (C=S) stretches) is essential. For complex cases, X-ray crystallography or 2D NMR techniques (e.g., COSY, HSQC) resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What computational tools are effective in predicting the bioactivity of triazole-thiol derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) can predict binding affinities. ADME analysis using tools like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability). Density Functional Theory (DFT) calculations further assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed antimicrobial or antioxidant activities .

Q. How do substituents on the triazole-thiol core influence biological activity?

- Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -Br) at the phenyl ring enhance antimicrobial activity by increasing electrophilicity, while bulky alkyl chains (e.g., butyl) improve lipophilicity and membrane permeability. For example, 4-chlorophenyl derivatives exhibit MIC values ≤8 µg/mL against S. aureus, compared to ≥32 µg/mL for methoxy-substituted analogs .

Q. What experimental approaches address discrepancies in reported bioactivity data for triazole-thiol analogs?

- Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing conditions (e.g., inoculum size, incubation time) and including positive controls (e.g., ciprofloxacin for bacteria) improves reproducibility. Additionally, in silico toxicity profiling (e.g., ProTox-II) identifies off-target effects that may confound in vitro results .

Data Analysis and Experimental Design

Q. How should researchers optimize reaction conditions for Mannich base formation from triazole-thiol precursors?

- Methodological Answer : Mannich reactions require equimolar ratios of formaldehyde, secondary amine (e.g., morpholine), and triazole-thiol in polar aprotic solvents (e.g., DMF). Microwave-assisted synthesis (60–80°C, 30–60 min) enhances yields (up to 85%) compared to conventional heating. Monitoring via TLC (eluent: ethyl acetate/hexane, 1:1) ensures completion before quenching with ice-water .

Q. What strategies mitigate low yields in S-alkylation reactions of triazole-thiols?

- Methodological Answer : Low yields often stem from competing oxidation of -SH to disulfides. Using inert atmospheres (N/Ar) and reducing agents (e.g., NaBH) suppresses oxidation. Alternatively, pre-forming the thiolate anion (via NaH or KCO) enhances nucleophilicity, favoring alkylation over side reactions .

Structural and Mechanistic Insights

Q. How do spectroscopic techniques differentiate between 1,2,4-triazole-3-thiol tautomers?

- Methodological Answer : Thione (C=S) and thiol (C-SH) tautomers exhibit distinct IR bands (~1250 cm for C=S vs. ~2550 cm for S-H). H-NMR in DMSO-d shows thiol protons as singlets at δ 13.5–14.0 ppm, which disappear upon alkylation. X-ray crystallography provides definitive proof of tautomeric forms in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.